2-(benzylamino)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
CAS No.:
Cat. No.: VC10361679
Molecular Formula: C22H20N4O3S2
Molecular Weight: 452.6 g/mol
* For research use only. Not for human or veterinary use.
![2-(benzylamino)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one -](/images/structure/VC10361679.png)
Specification
Molecular Formula | C22H20N4O3S2 |
---|---|
Molecular Weight | 452.6 g/mol |
IUPAC Name | (5Z)-5-[[2-(benzylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Standard InChI | InChI=1S/C22H20N4O3S2/c1-29-12-11-26-21(28)17(31-22(26)30)13-16-19(23-14-15-7-3-2-4-8-15)24-18-9-5-6-10-25(18)20(16)27/h2-10,13,23H,11-12,14H2,1H3/b17-13- |
Standard InChI Key | IKLJMFUYDDVTSX-LGMDPLHJSA-N |
Isomeric SMILES | COCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCC4=CC=CC=C4)/SC1=S |
SMILES | COCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCC4=CC=CC=C4)SC1=S |
Canonical SMILES | COCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCC4=CC=CC=C4)SC1=S |
Introduction
The compound 2-(benzylamino)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule featuring a pyrido[1,2-a]pyrimidinone core, which is a fused bicyclic structure known for its significant role in various biological activities. This compound includes several functional groups, such as benzylamino, methoxyethyl, and thioxo groups, contributing to its reactivity and potential pharmacological properties.
Synthesis
The synthesis of such compounds typically involves multi-step organic reactions. While specific synthetic routes for this exact compound are not detailed in the available literature, similar compounds are often synthesized using methods that involve condensation reactions, nucleophilic substitutions, and cyclization reactions. Starting materials might include commercially available pyrimidines, benzylamines, and thiazolidine precursors.
Research Findings and Future Directions
Given the lack of specific research findings on this compound, future studies could focus on its synthesis optimization, structure-activity relationships, and in-depth biological evaluations. Molecular docking studies could provide insights into potential targets for therapeutic applications, such as enzymes or receptors involved in disease pathways.
Data Table: Comparison of Similar Compounds
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Features |
---|---|---|---|
2-[(2-methoxyethyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one | C16H16N4O2S2 | Approximately 360.45 | Pyrido[1,2-a]pyrimidinone core, methoxyethyl group |
2-(benzylamino)-9-methyl-3-{(Z)-[4-oxo-3-(2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one | C21H18N4O2S2 | Not specified | Contains benzyl instead of methoxyethyl; different biological activity profile |
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